Lotrifen
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lotrifen involves several key steps:
Reaction of Acyl Hydrazide and Carboximidate: The initial step involves the reaction of an acyl hydrazide with a carboximidate to form an intermediate compound.
Cyclization: This intermediate is then heated in the presence of sodium hydride, which induces cyclization to form the 1,2,4-triazole ring system.
Oxidation: The final step involves the oxidation of the intermediate with N-bromoacetamide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Lotrifen undergoes several types of chemical reactions, including:
Oxidation: As mentioned in the synthesis, this compound is formed through an oxidation reaction.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: N-bromoacetamide is commonly used as the oxidizing agent.
Substitution: Various nucleophiles can be used to substitute the chlorine atom under appropriate conditions.
Major Products
The major product formed from the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Lotrifen has several scientific research applications:
Veterinary Medicine: It is primarily used as an abortifacient in veterinary medicine, particularly for dogs
Embryotoxic Studies: This compound is used in research to study embryotoxic effects and mechanisms of action.
Pharmacological Research:
Mechanism of Action
Lotrifen exerts its effects by acting directly on the product of conception after the implantation of the blastocyst. It induces a slow and gradual degenerative process, leading to the reabsorption or expulsion of the product of conception . The exact molecular targets and pathways involved are still under investigation, but it is known to act non-hormonally.
Comparison with Similar Compounds
Lotrifen is unique in its non-hormonal mechanism of action as an abortifacient. Similar compounds include:
Mifepristone: A hormonal abortifacient that acts by blocking progesterone receptors.
Misoprostol: Another hormonal abortifacient that induces uterine contractions.
This compound’s uniqueness lies in its non-hormonal action, making it a valuable tool in veterinary medicine where hormonal interventions may not be desirable .
Properties
IUPAC Name |
2-(4-chlorophenyl)-[1,2,4]triazolo[5,1-a]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-16-14-4-2-1-3-11(14)9-10-20(16)19-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUVKLBXCWNTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=N3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073603 | |
Record name | [1,2,4]Triazolo[5,1-a]isoquinoline, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66535-86-2 | |
Record name | 2-(4-Chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66535-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lotrifen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066535862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,2,4]Triazolo[5,1-a]isoquinoline, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lotrifen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOTRIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6J75G277H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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